molecular formula C7H4ClF3O B012969 5-Chloro-2-(trifluoromethyl)phenol CAS No. 106877-35-4

5-Chloro-2-(trifluoromethyl)phenol

Cat. No.: B012969
CAS No.: 106877-35-4
M. Wt: 196.55 g/mol
InChI Key: GUUHTCHBMKBRDT-UHFFFAOYSA-N
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Description

5-Chloro-2-(trifluoromethyl)phenol: is an organic compound with the molecular formula C7H4ClF3O . It is a clear liquid that ranges in color from light orange to yellow to green. This compound is used as a chemical reagent and an organic building block in various chemical syntheses . It is known for its unique properties due to the presence of both chlorine and trifluoromethyl groups on the phenol ring, which contribute to its reactivity and applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Chloro-2-(trifluoromethyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 5-chloro-2-nitrophenol with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the nitro group with the trifluoromethyl group .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of chlorination reagents such as triphosgene to introduce the chlorine atom into the phenol ring. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-(trifluoromethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The chlorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide or potassium carbonate are used in nucleophilic substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .

Scientific Research Applications

Chemistry: 5-Chloro-2-(trifluoromethyl)phenol is used as a building block in the synthesis of various organic compounds. It is particularly valuable in the preparation of aryloxy oxo pyrimidinone derivatives, which have applications in medicinal chemistry .

Biology and Medicine: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity. It has been investigated for its potential as an inhibitor of specific enzymes and receptors .

Industry: In industrial applications, this compound is used in the production of plastics, adhesives, and coatings. Its ability to improve thermal stability and flame resistance makes it valuable in these materials .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(trifluoromethyl)phenol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity as an enzyme inhibitor or receptor antagonist. The chlorine atom also contributes to the compound’s reactivity, enabling it to form covalent bonds with target molecules .

Comparison with Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)aniline
  • 2-Chloro-5-(trifluoromethyl)benzoic acid
  • 2-Chloro-5-(trifluoromethyl)benzaldehyde

Comparison: 5-Chloro-2-(trifluoromethyl)phenol is unique due to the presence of both chlorine and trifluoromethyl groups on the phenol ring. This combination imparts distinct chemical and physical properties, such as increased reactivity and enhanced lipophilicity, compared to similar compounds. The phenol group also allows for additional functionalization, making it a versatile building block in organic synthesis .

Properties

IUPAC Name

5-chloro-2-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O/c8-4-1-2-5(6(12)3-4)7(9,10)11/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUHTCHBMKBRDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70579571
Record name 5-Chloro-2-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70579571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106877-35-4
Record name 5-Chloro-2-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70579571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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